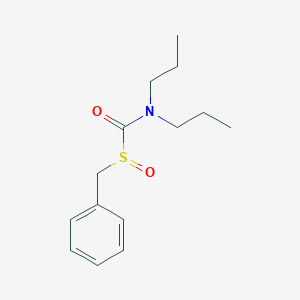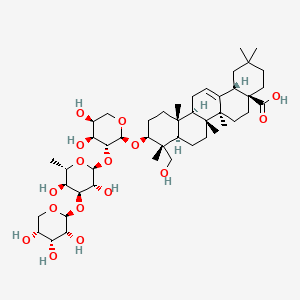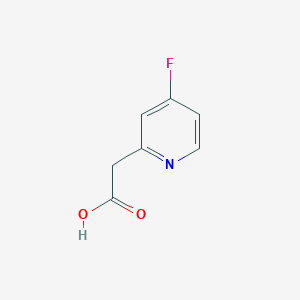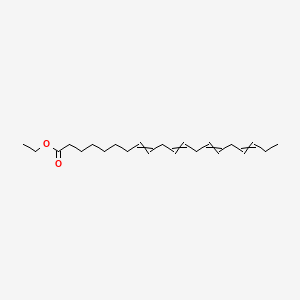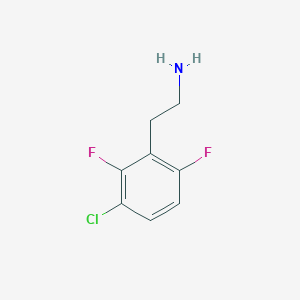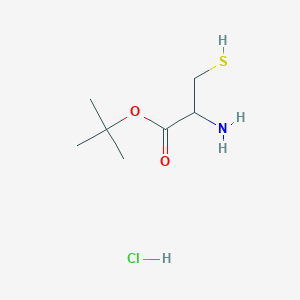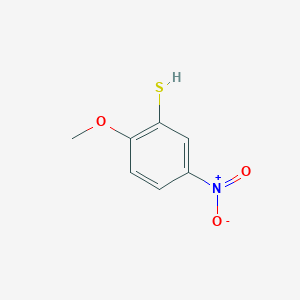![molecular formula C16H15NO B12437195 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole CAS No. 869502-37-4](/img/structure/B12437195.png)
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a methyl group at the 5th position and a 4-methylphenylmethyl group at the 2nd position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted benzoxazole derivatives.
Scientific Research Applications
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid
- 4-Methyl-2,5-dimethoxyamphetamine
- N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its benzoxazole core, combined with the methyl and 4-methylphenylmethyl substituents, makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
869502-37-4 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NO/c1-11-3-6-13(7-4-11)10-16-17-14-9-12(2)5-8-15(14)18-16/h3-9H,10H2,1-2H3 |
InChI Key |
JNKURWOTAFLTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)

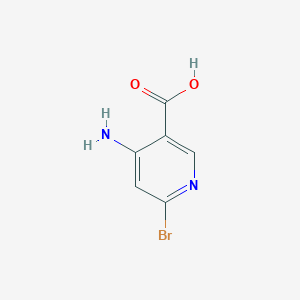
![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)
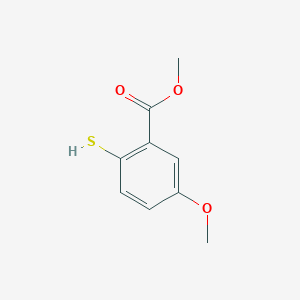
![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)
